Bis(agmatine)oxalamide

Vue d'ensemble

Description

Bis(agmatine)oxalamide is a synthetic compound that is not naturally occurring. It is part of the human exposome, which refers to the collection of all exposures an individual encounters in a lifetime . This compound is derived from agmatine, a natural polyamine produced from arginine by the enzyme arginine decarboxylase . Agmatine has been studied for its potential therapeutic applications, particularly in the central nervous system .

Méthodes De Préparation

The synthesis of oxalamides, including bis(agmatine)oxalamide, can be achieved through several methods. One conventional method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with amines . Another method is the oxidative carbonylation of amines using carbon monoxide . Additionally, aminolysis of oxalates can also lead to the formation of oxalamides . A more sustainable approach involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method generates hydrogen gas as the sole byproduct and is considered environmentally benign .

Analyse Des Réactions Chimiques

Bis(agmatine)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Bis(agmatine)oxalamide has several scientific research applications:

Mécanisme D'action

The exact mechanism of action of bis(agmatine)oxalamide is still being investigated. agmatine, its precursor, is known to interact with several molecular targets, including α2-adrenergic and imidazoline receptors in the brain . These interactions suggest that agmatine may modulate neurotransmission, nitric oxide synthesis, glucose metabolism, and polyamine metabolism .

Comparaison Avec Des Composés Similaires

Bis(agmatine)oxalamide can be compared with other similar compounds, such as:

Acylpolyamines: These compounds are also found in spider venoms and have similar neurotoxic effects.

Nucleoside analogs: These compounds are used in antiviral therapies and have different mechanisms of action compared to this compound.

Betacarboline alkaloids: These compounds have been studied for their psychoactive properties.

Organometallic diazenaryl compounds: These compounds have applications in catalysis and materials science.

Dioxopiperidinic analogs: These compounds are used in drug development for their potential therapeutic effects.

This compound is unique due to its specific interactions with molecular targets in the brain and its potential therapeutic applications in the central nervous system .

Activité Biologique

Bis(agmatine)oxalamide (Plt-I) is a compound identified in the venom of the spider Plectreurys tristis. This compound is part of a broader category of low-molecular-mass toxins found in spider venoms, which play significant roles in neurobiology and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on various research findings.

Chemical Structure and Properties

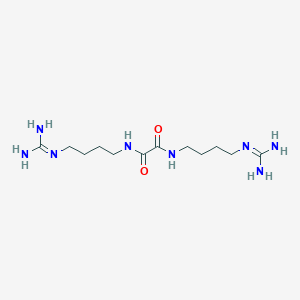

This compound is characterized by its unique molecular structure, which includes two agmatine units linked by an oxalamide moiety. This configuration contributes to its biological activity, particularly in neurotoxic contexts.

Research indicates that this compound exhibits neurotoxic properties through several mechanisms:

- Ion Channel Modulation : It has been observed to affect synaptic transmission by modulating calcium (Ca) and sodium (Na) channels, which are crucial for neuronal excitability and neurotransmitter release. This modulation can lead to altered neuronal firing patterns, impacting overall neural communication .

- Neuroprotective Effects : Some studies suggest that compounds within the same family as this compound may offer neuroprotective benefits by acting as antagonists to specific ionotropic glutamate receptors, thereby preventing excitotoxicity in neurons .

Biological Activity and Toxicity

The biological activity of this compound has been primarily studied in the context of its effects on insect models, particularly lepidopteran larvae. Key findings include:

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Proteomic Analysis :

-

Neurophysiological Studies :

- Electrophysiological experiments have shown that toxins from spider venoms, including those containing this compound, can significantly alter neuronal activity patterns. For instance, studies demonstrated changes in membrane potential and synaptic responses in cultured neurons when exposed to these toxins .

- Comparative Toxicology :

Data Summary

The following table summarizes key findings related to this compound:

Propriétés

IUPAC Name |

N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNNDZUYUVWDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164769 | |

| Record name | Bis(agmatine)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151368-32-0 | |

| Record name | Bis(agmatine)oxalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151368320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(agmatine)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.